(R)-Benzyl (1-hydroxypropan-2-yl)carbamate, commonly known as N-Cbz-D-alaninol (CAS 61425-27-2), is an enantiopure amino alcohol derivative utilized extensively in the synthesis of chiral ligands, peptidomimetics, and polyhydroxylated alkaloids. Featuring a primary hydroxyl group alongside a benzyloxycarbonyl (Cbz)-protected amine, it provides a stable, crystalline building block that prevents the spontaneous cyclization and non-selective reactivity typically observed in unprotected amino alcohols. Commercially, it is prioritized by process chemists for its predictable thermal stability (melting point 80-87 °C) and its compatibility with orthogonal deprotection strategies, making it a reliable raw material for multi-step pharmaceutical manufacturing .
Substituting (R)-Benzyl (1-hydroxypropan-2-yl)carbamate with its unprotected counterpart, D-alaninol, leads to process failure during oxidation or alkylation steps due to competitive N-reactivity, necessitating low-yield post-synthetic separations. Furthermore, substituting with the widely available N-Boc-D-alaninol fundamentally alters downstream deprotection requirements; Boc removal mandates strongly acidic conditions (e.g., TFA or HCl), which degrade acid-labile functional groups such as acetonides commonly used in complex carbohydrate and alkaloid syntheses. Finally, any substitution with the L-enantiomer (N-Cbz-L-alaninol) inverts the resulting stereocenter, abolishing the target biological activity of the final synthesized pharmaceutical, such as specific glycosidase inhibition [1].
In the total synthesis of pyrrolidine alkaloids, the primary alcohol of N-Cbz-D-alaninol can be selectively oxidized and subsequently functionalized without compromising the amine. Research demonstrates that N-Cbz-D-alaninol undergoes Swern oxidation followed by Wittig olefination to yield the critical protected aminopentenone intermediate in an 86% yield. In contrast, attempting this sequence with unprotected D-alaninol results in complex mixtures and negligible yields of the desired product due to competitive amine oxidation and side reactions [1].
| Evidence Dimension | Yield of protected aminopentenone via Swern/Wittig sequence |
| Target Compound Data | 86% isolated yield |
| Comparator Or Baseline | Unprotected D-alaninol (baseline) |
| Quantified Difference | >80% yield improvement and prevention of unresolvable complex mixtures |
| Conditions | Swern oxidation followed by Wittig olefination with 4-MeOC6H4COCH:PPh3 |
High-yielding, chemoselective transformations of the primary alcohol are essential for cost-effective scale-up of complex chiral building blocks.
The Cbz protecting group on N-Cbz-D-alaninol offers a distinct procurement advantage when synthesizing highly functionalized molecules like iminosugars that contain acid-sensitive moieties. The Cbz group is efficiently removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions. Conversely, utilizing N-Boc-D-alaninol requires harsh acidic conditions (e.g., 1 M HCl or TFA) for deprotection, which simultaneously cleaves critical acetonide protecting groups, leading to premature deprotection and synthetic failure [1].
| Evidence Dimension | Compatibility with acid-labile protecting groups (e.g., acetonides) |
| Target Compound Data | Cbz removed via H2/Pd-C; acetonides remain 100% intact |
| Comparator Or Baseline | N-Boc-D-alaninol (requires strong acid) |
| Quantified Difference | Cbz allows 100% retention of acid-labile groups; Boc deprotection causes total loss of acetonide protection |
| Conditions | Deprotection step in the presence of acetonide-protected polyhydroxylated intermediates |
Procurement of the Cbz-protected variant is mandatory for multi-step syntheses where acid-sensitive functional groups must be preserved until the final step.
The (R)-configuration of N-Cbz-D-alaninol is strictly required to establish the correct C-2 stereocenter in the synthesis of specific biologically active alkaloids, such as 4-epi-(+)-codonopsinine. Utilizing the D-alaninol derivative ensures the final compound exhibits potent inhibition of α-L-fucosidase with Ki values in the nanomolar range. Substitution with the L-enantiomer (N-Cbz-L-alaninol) yields the opposite stereochemistry, which fails to bind the target enzyme effectively, resulting in a complete loss of the desired therapeutic inhibitory profile [1].
| Evidence Dimension | Target enzyme (α-L-fucosidase) inhibitory activity of the final synthesized alkaloid |
| Target Compound Data | Nanomolar Ki binding affinity (potent inhibition) |
| Comparator Or Baseline | N-Cbz-L-alaninol (yielding the opposite enantiomer) |
| Quantified Difference | Shift from nanomolar inhibition to negligible target binding |
| Conditions | Biological assay against α-L-fucosidase from bovine kidney |
Strict adherence to the D-enantiomer is critical for pharmaceutical manufacturers to ensure the final active pharmaceutical ingredient (API) possesses the required biological efficacy.
(R)-Benzyl (1-hydroxypropan-2-yl)carbamate serves as a highly effective starting material for the total synthesis of iminosugars like (-)-codonopsinine and its epimers. Its Cbz group allows for orthogonal deprotection via hydrogenolysis, preserving acid-sensitive acetonide groups during intermediate steps, which is impossible if Boc-protected alternatives are procured [1].
Due to the robust protection of the amine, this compound is highly suited for Swern oxidation and subsequent Wittig olefination. It reliably yields protected aminopentenones (>85% yield), serving as a scalable, high-purity intermediate for advanced pharmaceutical manufacturing [2].
The strict (R)-stereocenter provided by N-Cbz-D-alaninol is essential for synthesizing specific enzyme inhibitors. It guarantees the correct spatial arrangement required for nanomolar binding affinity to enzymes such as α-L-fucosidase, making it a critical procurement choice for targeted drug discovery programs [1].